BenchChemオンラインストアへようこそ!

STING ligand-1

STING binding kinetics surface plasmon resonance

STING ligand-1 (CAS 2365039-41-2) is a functionally unique, non-nucleotide STING antagonist that stabilizes the inactive 'open' conformation, validated by X-ray crystallography (PDB: 6MXE). Unlike agonists such as MSA-2, it shows no agonist activity in THP-1 cells (EC50 >30 μM) and potently inhibits cGAMP-induced IFNβ production (IC50 11 μM). With slow binding kinetics (t1/2=62 min) and 60% oral bioavailability in rat, it ensures sustained in vivo target engagement for chronic inflammatory disease models. Selection is critical for studies requiring pathway inhibition, not activation.

Molecular Formula C29H27ClFNO5
Molecular Weight 524.0 g/mol
Cat. No. B11929709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTING ligand-1
Molecular FormulaC29H27ClFNO5
Molecular Weight524.0 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C(C=C1)N2C(C(C3=C(C2=O)C=C(C=C3)F)CC(=O)O)C4=CC5=C(C=C4)OCCO5)Cl
InChIInChI=1S/C29H27ClFNO5/c1-29(2,3)22-8-6-18(14-23(22)30)32-27(16-4-9-24-25(12-16)37-11-10-36-24)20(15-26(33)34)19-7-5-17(31)13-21(19)28(32)35/h4-9,12-14,20,27H,10-11,15H2,1-3H3,(H,33,34)/t20-,27+/m0/s1
InChIKeyJAIAHSWXASHNQH-CCLHPLFOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STING ligand-1 for Research Procurement: CAS 2365039-41-2


STING ligand-1 (CAS 2365039-41-2, compound 18) is a small-molecule, non-nucleotide STING antagonist that competitively binds to the cGAMP binding site and stabilizes the inactive “open” conformation of the STING protein [1]. It exhibits an IC50 of 68 nM for the HAQ human STING variant in a cGAMP displacement assay and demonstrates slow binding kinetics (t1/2 = 62 min) and functional inhibition of STING-mediated cytokine release in cellular models [1].

Why STING ligand-1 Cannot Be Substituted with Other STING Modulators


STING modulators exhibit profound functional divergence based on their binding mode, species selectivity, and downstream signaling effects. STING ligand-1 uniquely stabilizes the inactive 'open' conformation of human STING, acting as a competitive antagonist with no agonist activity in THP-1 cells (EC50 >30 μM for IFNβ production) [1]. In contrast, MSA-2 acts as an agonist, directly stimulating IFN-β secretion [2], while DMXAA selectively activates mouse but not human STING [3]. Substituting STING ligand-1 with an agonist like MSA-2 or a species-selective compound like DMXAA would fundamentally alter the experimental outcome, producing activation rather than inhibition of the STING pathway.

STING ligand-1: Quantitative Differentiation Evidence for Procurement Decisions


STING ligand-1 Binding Kinetics: 62-Minute Target Residence Time vs. Faster-Dissociating Analogs

STING ligand-1 exhibits markedly slow dissociation kinetics from the STING protein, with a half-life (t1/2) of 62 minutes measured by surface plasmon resonance (Biacore) [1]. This represents a 1.8-fold increase in target residence time compared to its close structural analog compound 13 (t1/2 = 35 min) [1]. The extended residence time is a critical differentiator for functional antagonism in cellular assays.

STING binding kinetics surface plasmon resonance target residence time

STING ligand-1 Functional Selectivity: Pure Antagonist Profile vs. MSA-2 Agonist Activity

In THP-1 cell-based functional assays, STING ligand-1 demonstrates no agonist activity (EC50 >30 μM for IFNβ production) and instead inhibits cGAMP-stimulated IFNβ production with an IC50 of 11 μM [1]. In contrast, MSA-2, a structurally distinct non-nucleotide STING modulator, acts as an agonist with EC50 values of 8.3 μM and 24 μM for human STING WT and HAQ isoforms, respectively, directly stimulating IFN-β secretion [2]. This fundamental difference in functional direction (antagonism vs. agonism) precludes their interchangeable use.

STING functional selectivity antagonist THP-1 cytokine

STING ligand-1 Oral Bioavailability: 60% F in Rat vs. Limited Data for In-Class Compounds

STING ligand-1 demonstrates 60% oral bioavailability (%F) in rat following a 1 mg/kg oral dose, coupled with moderate apparent permeability (Papp = 18 × 10–6 cm/s) [1]. This favorable oral exposure profile was achieved through deliberate structural optimization (homologation of the carboxylic acid to increase pKa to 4.3) and is explicitly documented in the primary discovery publication [1]. While MSA-2 is also described as orally available, quantitative %F values are not reported in the primary literature for direct comparison.

STING oral bioavailability pharmacokinetics in vivo

STING ligand-1 Species Reactivity: Active on Human HAQ STING vs. DMXAA Mouse Selectivity

STING ligand-1 is active on the human HAQ STING variant (IC50 = 68 nM) [1]. In contrast, DMXAA (vadimezan) is a potent agonist of mouse STING but shows negligible activity on human STING [2][3]. DMXAA failed in human clinical trials due to this species selectivity [2]. STING ligand-1's activity on human STING makes it suitable for human-relevant in vitro studies and translational research, whereas DMXAA is restricted to murine model systems.

STING species selectivity human STING HAQ variant

STING ligand-1: Validated Application Scenarios Based on Quantitative Evidence


STING Pathway Antagonism in Human Cellular Models

STING ligand-1 is the appropriate selection for experiments requiring inhibition of the STING pathway in human cells. It demonstrates no agonist activity in THP-1 cells (EC50 >30 μM) and inhibits cGAMP-induced IFNβ production with an IC50 of 11 μM [1]. Its binding to the human HAQ STING variant (IC50 = 68 nM) confirms target engagement in human-relevant systems [1]. This compound is validated for functional antagonism studies and is not interchangeable with agonists such as MSA-2.

In Vivo Studies Requiring Oral Dosing with Characterized PK

STING ligand-1 offers a characterized oral pharmacokinetic profile with 60% bioavailability in rat [1]. This enables rational dose selection and reduces the risk of PK-related experimental failure. The compound's permeability (Papp = 18 × 10–6 cm/s) and slow dissociation kinetics (t1/2 = 62 min) [1] support sustained target engagement in vivo, making it suitable for chronic dosing studies in rodent models of inflammatory disease.

Mechanistic Studies of STING Conformational States

STING ligand-1 uniquely stabilizes the inactive 'open' conformation of the STING homodimer, as confirmed by X-ray crystallography (PDB: 6MXE) [1]. This makes it a valuable tool for studying STING conformational dynamics and the structural basis of pathway inhibition. It is distinct from ligands that stabilize the active 'closed' conformation (e.g., cGAMP, MSA-2) and is therefore essential for experiments probing conformation-specific STING biology.

Studies Requiring Slow Target Dissociation for Sustained Effect

STING ligand-1's slow dissociation kinetics (t1/2 = 62 min) [1] provide a 1.8-fold longer target residence time compared to its close analog compound 13 (t1/2 = 35 min) [1]. This property is advantageous for washout experiments, long-term cellular assays, and in vivo models where sustained target occupancy is desired despite compound clearance from circulation.

Quote Request

Request a Quote for STING ligand-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.